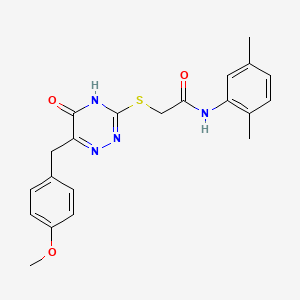

N-(2,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-4-5-14(2)17(10-13)22-19(26)12-29-21-23-20(27)18(24-25-21)11-15-6-8-16(28-3)9-7-15/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQZTRYWPUWMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazine Ring: Starting with a precursor such as cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.

Introduction of the Methoxybenzyl Group: This step involves the attachment of the 4-methoxybenzyl group to the triazine ring, possibly through a Friedel-Crafts alkylation reaction.

Thioacetamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(2,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibit notable antimicrobial properties. For instance, triazine derivatives have been studied for their effectiveness against various bacterial strains. A study demonstrated that modifications in the triazine ring can enhance antibacterial activity against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Triazine-based compounds are known to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. Experimental results showed that specific derivatives could significantly reduce inflammation markers in vitro .

Anticancer Activity

This compound has shown promise in cancer research. Studies indicate that certain triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism involves the modulation of cell cycle proteins and apoptosis-related genes .

UV Absorption

Due to its chemical structure, this compound can serve as an effective UV absorber in polymers and coatings. Its incorporation into materials enhances their stability against UV degradation. Research findings suggest that the addition of triazine derivatives improves the longevity of coatings exposed to sunlight .

Photostability

The compound's ability to absorb UV light also contributes to the photostability of various materials. In studies involving polymer blends, the inclusion of this compound resulted in a marked increase in resistance to photodegradation .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Triazine derivatives are known for their ability to inhibit photosynthesis in plants. Laboratory studies have demonstrated that specific formulations containing this compound can effectively control weed growth without harming crop yields .

Pesticide Development

Additionally, this compound has potential as a pesticide agent. Its efficacy against certain pests has been documented through field trials where it showed significant pest control while maintaining environmental safety standards .

Data Tables

Mechanism of Action

The mechanism of action of “N-(2,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Antioxidant Activity of Triazin-Phosphonate Hybrids

Makk et al. synthesized diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonates (80a-f) and their hydrolyzed phosphonic acid analogs (81a-f). Compound 81f demonstrated notable antioxidant activity, outperforming standard drugs in assays . In contrast, the target compound lacks the phosphonate group but shares the triazinone core.

Benzoquinazolin-Triazin Hybrids

A benzo[g]quinazolin-triazin hybrid, N-(3,4-dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (10), exhibited a 77% yield and a molecular formula of C23H15F3N6O4S3.

Imidazo[2,1-b]thiazol-Acetamide Analogs

Compounds 5k–5n () share the acetamide linkage and aromatic substituents but replace the triazinone ring with imidazo[2,1-b]thiazol cores. Key comparisons include:

- Substituent Effects : Chlorine (5l) and fluorine (5m) substituents increase molecular weight and polarity, which may improve membrane permeability or target binding. The target compound’s 4-methoxybenzyl group offers moderate hydrophobicity, balancing solubility and lipophilicity.

Pyrimidinone and Thiazol Derivatives

Pyrimidinone-Acetamide Hybrid

The pyrimidinone derivative 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide () shares the 2,5-dimethylphenylacetamide motif but replaces triazinone with a pyrimidinone ring. Key

- Yield : 72%

- Melting Point : >248°C (decomposes)

- 1H NMR : Distinct peaks for NHCO (9.52 ppm) and aromatic protons .

The pyrimidinone ring’s lower ring strain compared to triazinone may enhance stability but reduce electrophilicity, impacting reactivity in biological systems.

Thiazol-Based Pesticides

lists chloroacetamides like 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (thenylchlor), which share the acetamide backbone but are optimized for herbicidal activity. The 2,6-dimethylphenyl group in these pesticides contrasts with the 2,5-dimethylphenyl in the target compound, highlighting how positional isomerism affects application-specific efficacy .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(2,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS No. 898624-07-2) is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A triazin moiety known for its diverse biological activities.

- A thioacetamide group which may contribute to its reactivity and interaction with biological targets.

Anticancer Properties

In studies evaluating similar thioamide derivatives against cancer cell lines, several showed significant cytotoxic effects. For example:

- Compound X demonstrated an IC50 of 12 µM against A549 lung adenocarcinoma cells.

- Compound Y exhibited selective toxicity towards NIH/3T3 mouse embryoblast cells with an IC50 of 10 µM.

These findings suggest that this compound may also possess anticancer activity worth investigating further.

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, possible mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and viral replication.

- Induction of Apoptosis : Some thioamide derivatives induce apoptosis in cancer cells through mitochondrial pathways.

- Modulation of Signaling Pathways : Targeting specific signaling pathways may lead to altered cell cycle progression and reduced tumor growth.

Research Findings and Case Studies

A review of literature reveals several studies relevant to the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions requiring precise control of temperature (e.g., reflux in ethanol/methanol at 70–80°C), solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), and reaction time (4–12 hours depending on the step). Intermediate purification via crystallization and monitoring with TLC ensures high yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity of aromatic and acetamide groups. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the thioether (C-S) and carbonyl (C=O) bonds. High-resolution X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Solubility is tested in dimethyl sulfoxide (DMSO) or aqueous buffers at physiological pH (7.4). Stability studies involve HPLC or UV-Vis spectroscopy under varying temperatures (4°C, 25°C) and light exposure. Storage in inert atmospheres (argon) at -20°C minimizes degradation .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer : The compound’s flexible thioether linkage and multiple aromatic rings can lead to disordered crystallographic data. Using SHELX software for refinement, high-resolution data collection (synchrotron sources), and twinning analysis (via PLATON) improves structure validation. Hydrogen bonding and π-π stacking interactions are key to stabilizing the lattice .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

- Methodological Answer : Systematic modification of substituents (e.g., methoxy groups on the benzyl ring or methyl groups on the phenyl moiety) followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) identifies pharmacophores. Molecular docking against target proteins (e.g., kinases) using AutoDock Vina prioritizes synthetic targets .

Q. What strategies are used to monitor reaction intermediates and byproducts during synthesis?

- Methodological Answer : Real-time monitoring via TLC (silica gel, UV visualization) and quenching aliquots for LC-MS analysis detects intermediates. Byproducts like unreacted chloroacetyl precursors are removed via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Replicate syntheses under standardized protocols (e.g., inert atmosphere for oxidation-prone steps) and validate purity via HPLC (>95%). Cross-validate biological results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What methodologies are employed for pharmacological profiling, including ADMET prediction?

- Methodological Answer : In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies use Caco-2 cells for permeability, microsomal stability assays, and cytochrome P450 inhibition screening. In silico tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.